Human iNOS Inhibition: 3-Bromo-4-nitrobenzamide Shows Nanomolar Cellular Potency
3-Bromo-4-nitrobenzamide demonstrates a measured IC₅₀ of 210 nM for the inhibition of human inducible nitric oxide synthase (iNOS) when tested in human DLD1 cells [1]. This is a direct, quantitative measure of its potency. In contrast, related nitrobenzamide derivatives, such as compound 5 from a parallel study, exhibit a significantly higher IC₅₀ of 3.7 μM (3,700 nM) in an iNOS enzyme inhibition assay [2]. This 17.6-fold difference in potency underscores the critical importance of the specific 3-bromo-4-nitro substitution pattern for achieving high-affinity iNOS inhibition.
| Evidence Dimension | iNOS Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ = 210 nM (0.21 μM) |
| Comparator Or Baseline | Compound 5 (nitrobenzamide derivative) IC₅₀ = 3.7 μM (3,700 nM) [2] |
| Quantified Difference | 17.6-fold lower IC₅₀ (higher potency) for the target compound |
| Conditions | Target compound: Human DLD1 cells, 1 hr [1]. Comparator: LPS-induced RAW264.7 macrophages, iNOS enzyme assay [2]. |
Why This Matters
This quantifiable potency difference provides a scientific rationale for selecting 3-Bromo-4-nitrobenzamide over less potent nitrobenzamide analogs when developing iNOS-focused assays or therapeutic leads.
- [1] BindingDB. (n.d.). BDBM50372233 (CHEMBL436643): Activity Spreadsheet. BindingDB. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372233&google=BDBM50372233 View Source
- [2] Turner, T. B., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Journal of Secondary Metabolite, 4(2), 102-113. View Source
